Home > Products > Screening Compounds P127486 > Rosuvastatin Calcium (R,S,R)-Diastereomer
Rosuvastatin Calcium (R,S,R)-Diastereomer -

Rosuvastatin Calcium (R,S,R)-Diastereomer

Catalog Number: EVT-13544642
CAS Number:
Molecular Formula: C44H54CaF2N6O12S2
Molecular Weight: 1001.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rosuvastatin Calcium (R,S,R)-Diastereomer is a specific stereoisomer of the statin medication Rosuvastatin, widely used for its lipid-lowering properties. Statins are primarily indicated for managing hyperlipidemia and reducing the risk of cardiovascular diseases. The chemical formula for Rosuvastatin Calcium (R,S,R)-Diastereomer is C44H54CaF2N6O12S2\text{C}_{44}\text{H}_{54}\text{CaF}_2\text{N}_6\text{O}_{12}\text{S}_2, which includes a calcium ion that enhances its solubility and stability in pharmaceutical formulations. The primary mechanism of action involves the inhibition of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, an essential enzyme in cholesterol biosynthesis, leading to decreased levels of low-density lipoprotein cholesterol and total cholesterol in the bloodstream .

Source and Classification

Rosuvastatin Calcium (R,S,R)-Diastereomer is classified as a pharmaceutical active ingredient, specifically within the category of lipid-lowering agents. It is recognized for its therapeutic efficacy in preventing cardiovascular events such as myocardial infarction and stroke. The compound is commercially available under various names and is often used in clinical settings to treat dyslipidemia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rosuvastatin Calcium (R,S,R)-Diastereomer typically involves several multi-step organic reactions starting from simpler precursors. Key synthetic strategies include:

  1. Wittig Olefination: This method involves coupling a phosphonium ylide derived from a substituted pyrimidine with an appropriate ester precursor. This step is crucial for forming the structural backbone of Rosuvastatin .
  2. Horner-Wadsworth-Emmons Reaction: This reaction is utilized to introduce the E-alkene stereochemistry into the intermediate compounds, which is essential for achieving high enantiomeric purity in the final product .
  3. Reduction Steps: Subsequent reductions, such as Narasaka reduction, are employed to finalize the synthesis of the desired (3R,5S) enantiomer .
Molecular Structure Analysis

Structure and Data

The molecular structure of Rosuvastatin Calcium (R,S,R)-Diastereomer can be described as follows:

  • Molecular Formula: C44H54CaF2N6O12S2\text{C}_{44}\text{H}_{54}\text{CaF}_2\text{N}_6\text{O}_{12}\text{S}_2
  • Molecular Weight: Approximately 1001.137 g/mol
  • Structural Features: The compound features a complex arrangement including a benzo[h]quinazoline moiety and a pentanoic acid side chain, contributing to its pharmacological activity .

The stereochemistry is critical, with specific configurations at multiple chiral centers influencing both efficacy and safety profiles.

Chemical Reactions Analysis

Reactions and Technical Details

Rosuvastatin undergoes various chemical reactions during its synthesis:

  1. Formation of Key Intermediates: The initial steps involve creating intermediates through reactions such as esterification and olefination.
  2. Stereochemical Locking: Techniques like protecting group strategies are employed to maintain desired stereochemistry throughout the synthesis process .
  3. Finalization: The final steps include purification processes that utilize chiral chromatography to separate enantiomers effectively, ensuring high purity levels in the final product .
Mechanism of Action

Process and Data

The mechanism of action for Rosuvastatin Calcium (R,S,R)-Diastereomer primarily involves:

  • Inhibition of HMG-CoA Reductase: By blocking this enzyme, Rosuvastatin reduces cholesterol synthesis in the liver, leading to lower circulating levels of low-density lipoprotein cholesterol.
  • Anti-inflammatory Effects: Recent studies suggest that Rosuvastatin may also exert anti-inflammatory effects, contributing to its cardiovascular benefits beyond cholesterol reduction .

Clinical studies have demonstrated significant reductions in cardiovascular events among patients treated with this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Enhanced by the presence of calcium ions; soluble in various solvents commonly used in pharmaceutical formulations.
  • Stability: Requires storage in light-resistant containers at controlled temperatures between 2 °C and 8 °C to maintain potency .

Key physical properties include:

PropertyValue
Molecular Weight1001.137 g/mol
Chemical FormulaC44H54CaF2N6O12S2\text{C}_{44}\text{H}_{54}\text{CaF}_2\text{N}_6\text{O}_{12}\text{S}_2
Melting PointNot specified
SolubilitySoluble in organic solvents
Applications

Scientific Uses

Rosuvastatin Calcium (R,S,R)-Diastereomer is primarily utilized in clinical settings for:

  • Treatment of Hyperlipidemia: It effectively lowers cholesterol levels, thus reducing cardiovascular disease risk.
  • Preventive Cardiology: Used post-myocardial infarction or stroke to prevent recurrence.
  • Research Applications: Investigated for potential anti-inflammatory properties and other cardiovascular benefits beyond lipid-lowering effects .
Synthesis and Manufacturing of Rosuvastatin Calcium (R,S,R)-Diastereomer

Synthetic Routes for Diastereomer-Specific Production

Rosuvastatin calcium’s therapeutic activity resides exclusively in the (3R,5S) diastereomer, necessitating synthetic routes that minimize formation of the undesired (R,S,R)-diastereomer. Industrial production predominantly employs two stereocontrolled approaches:

Horner-Wadsworth-Emmons (HWE) Reaction: This method installs the E-configured alkene moiety early in the synthesis. A key phosphonate ester intermediate reacts with aldehyde 11 (N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide) under basic conditions, yielding the trans-alkene intermediate with high geometric selectivity (>98:2 E:Z). This step is crucial as incorrect alkene geometry can propagate into diastereomeric impurities downstream [1] [7].

Narasaka-Prasad Reduction: Following alkene formation, the C5 ketone is reduced stereoselectively. Employing borane reagents (e.g., catecholborane) with chiral auxiliaries like (S)-2-methyl-CBS-oxazaborolidine achieves high diastereoselectivity (typically >97% de) for the desired (3R,5S) diol. This step is critical for minimizing the (R,S,R)-diastereomer [4] [7].

Alternative Pathway via β-Hydroxy Sulfonamide: An alternative route involves selective anion generation at the N-methylmethanesulfonamide group using lithium diisopropylamide (LDA) at -10°C, followed by aldol condensation with acetone. This yields a β-hydroxy sulfonamide intermediate, which is oxidized and subjected to the HWE reaction. While effective, this route introduces the risk of the acetone adduct impurity (Impurity A) if deprotection conditions are not meticulously controlled [2].

Table 1: Key Synthetic Routes for Rosuvastatin Calcium (3R,5S) Diastereomer and Control of (R,S,R)-Diastereomer

Synthetic StepKey Reagent/ReactionCritical Control ParameterImpact on (R,S,R) FormationRef.
Alkene FormationHorner-Wadsworth-Emmons (HWE)Base stoichiometry, TemperatureControls E/Z ratio; incorrect Z isomer leads to downstream (R,S,R) [1] [7]
C5 Ketone ReductionNarasaka Reduction (Chiral Borane)Chiral auxiliary purity, Reaction TempDirectly sets C5 stereochemistry; Low de increases (R,S,R) [4] [7]
Aldol CondensationLDA, AcetoneTemperature (-10°C), Anion stabilityForms precursor; Over-addition creates Impurity A (acetone adduct) [2]
Final Hydrolysis/Salt FormationCalcium Chloride, Alkaline hydrolysispH control, Crystallization solventRemoves residual diastereomeric esters via solubility differences [4] [7]

Optimization of Stereoselective Synthesis Methodologies

Optimizing diastereoselectivity and minimizing the (R,S,R)-impurity requires precise control over reaction parameters and advanced analytical monitoring:

Reaction Parameter Optimization:

  • Temperature Control: The Narasaka reduction is highly temperature-sensitive. Maintaining temperatures below -40°C during borane-mediated reduction suppresses non-selective background reduction, enhancing de from ~90% to >97% [4].
  • Solvent Engineering: Recrystallization of intermediates is vital for diastereomeric purification. Utilizing solvent systems like acetone/isopropyl ether mixtures or ether alone effectively purifies the rosuvastatin methyl ester intermediate, significantly reducing (R,S,R)-ester content before hydrolysis. Ethyl acetate/cyclohexane mixtures are optimal for recrystallizing the final calcium salt, leveraging differential solubility of diastereomers [4] [7].
  • Catalyst and Stoichiometry: Employing stoichiometric amounts of high-purity CBS-oxazaborolidine catalyst ensures consistent, high diastereoselectivity. Sub-stoichiometric catalyst amounts lead to increased racemic reduction by uncatalyzed borane [7].

Advanced Process Analytical Technologies (PAT):

  • Enantiopurity Monitoring: Ultra-Performance Convergence Chromatography (UPC²) coupled with mass spectrometry (ACQUITY QDa) and Trefoil chiral columns (e.g., Trefoil CEL1) enables near-real-time monitoring of diastereomeric excess (de) during synthesis. This system achieves baseline separation (Rs > 2.0) of the (3R,5S) and (3S,5R) enantiomers within minutes, allowing rapid process adjustments [3].
  • In-line Mass Confirmation: The ACQUITY QDa detector provides simultaneous confirmation of the target mass (m/z 482.2 for rosuvastatin), ensuring impurities detected chromatographically are structurally related diastereomers [3].

Table 2: Optimization Strategies for Minimizing (R,S,R)-Diastereomer in Rosuvastatin Synthesis

Optimization FocusSpecific StrategyImpact on (R,S,R)-DiastereomerKey AdvantageRef.
Narasaka ReductionStrict temp. control (< -40°C)Increases de from ~90% to >97%Suppresses non-selective borane reduction [4]
High-purity CBS-oxazaborolidineEnsures consistent >97% dePrevents catalyst-linked variability [7]
CrystallizationMethyl ester: Ether or Acetone/IPEReduces (R,S,R)-ester content ~5xExploits ester diastereomer solubility mismatch [4] [7]
Calcium salt: Ethyl acetate/CyclohexanePurifies final API; Removes ≤0.3% impuritiesYields ICH-compliant purity [4]
Process MonitoringUPC² with Trefoil CEL1 & QDa MSReal-time de measurement (98.7:1.3 achieved)Detects process deviations immediately [3]

Critical Analysis of Impurity Profiles During Large-Scale Synthesis

Large-scale synthesis of rosuvastatin calcium introduces specific impurities requiring stringent control to limit the (R,S,R)-diastereomer and related degradants:

Process-Related Impurities:

  • Impurity A (Acetone Adduct): Formed during acid-catalyzed deprotection of acetonide intermediates when residual acetone is present. It constitutes a major process impurity (up to 0.2% in crude batches). Synthesis involves LDA-mediated aldol addition of acetone to the pyrimidine aldehyde precursor [2]. Control involves rigorous solvent removal after deprotection and crystallization from ether/acetone mixtures [2] [5].
  • Impurity B (Diastereomeric Mixture): This includes the (3S,5S) and (3R,5R) diastereomers of rosuvastatin. Arises primarily from incomplete stereoselection during the Narasaka reduction or epimerization under basic conditions during ester hydrolysis. UPC² monitoring is critical for maintaining levels below 0.15% [3] [9].
  • (R,S,R)-Diastereomer: Specifically the (3R,5R) enantiomer. Its formation is directly linked to: 1) Insufficient de during the C5 reduction step; 2) Epimerization at C5 under alkaline conditions during saponification or calcium salt formation. Crystallization of the sodium salt intermediate from aqueous ethanol effectively purges this impurity via differential solubility before conversion to the calcium salt [4] [7].

Degradation-Related Impurities:

  • Photodegradation Products (FP-B1/FP-B2): Exposure to UV/VIS light induces diastereoselective photocyclization, yielding dihydrophenanthrene derivatives. The major photoproducts are (R,S,R)- and (S,S,R)-dihydrophenanthrenes, formed via intramolecular cyclization of the heptenoic acid chain onto the fluorophenyl ring. This degradation pathway is particularly relevant in solution (water, ethanol) but also occurs in the solid state, contributing to colored impurities [10].
  • Lactone Formation: Acid-catalyzed conditions promote intramolecular esterification between the C1 carboxylic acid and C5 hydroxyl group, forming an inactive lactone. This process can exhibit diastereoselectivity depending on the C3/C5 stereochemistry [8].

Analytical Control Strategies:

  • UHPLC with TFA Modifier: A validated UHPLC method using an Acquity BEH C18 column (100 mm x 2.1 mm, 1.7 µm) and a mobile phase containing 0.025% trifluoroacetic acid (TFA) in methanol achieves baseline separation of all EP-listed impurities, including Impurity A, B, C, D, FP-B1, FP-B2, and the (R,S,R)-diastereomer, within 15 minutes. This method is critical for release testing and stability studies [6].
  • Preparative Isolation for Characterization: Unknown impurities formed during stability studies (e.g., meglumine adducts in formulations) are isolated via preparative HPLC and structurally characterized using NMR and HRMS, enabling the development of targeted control strategies [8].

Table 3: Major Impurities in Rosuvastatin Calcium Synthesis Impacting (R,S,R)-Diastereomer Levels

ImpurityOriginStructure Relative to (R,S,R)Control StrategyMax. Limit (EP)Ref.
Impurity AAldol addition during deprotectionAcetone adduct at C5 of side chainStrict solvent control; Crystallization (ether/acetone)0.2% [2] [5]
Impurity BIncomplete stereoselection/epimerization(3S,5S) & (3R,5R) diastereomersOptimize Narasaka reduction; Control pH during hydrolysis0.5% (individual) [3] [9]
(R,S,R)-DiastereomerEpimerization at C5(3R,5R) enantiomerSodium salt crystallization; Low-temp hydrolysis0.15% [4] [7]
FP-B1 / FP-B2Photo-induced dihydro-phenanthrene formation(R,S,R) & (S,S,R) cyclized productsOpaque packaging; Iron oxide stabilizers in tablets0.2% (individual) [6] [10]
LactoneAcid-catalyzed intramolecular esterificationClosed lactone ringpH control during synthesis/storage0.3% [8]

Properties

Product Name

Rosuvastatin Calcium (R,S,R)-Diastereomer

IUPAC Name

calcium;(3R,5S)-5-[(6R)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate

Molecular Formula

C44H54CaF2N6O12S2

Molecular Weight

1001.1 g/mol

InChI

InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16-,18+;/m11./s1

InChI Key

UQQWYZLSCRXKDE-LSHMOSEISA-L

Canonical SMILES

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2]

Isomeric SMILES

CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.